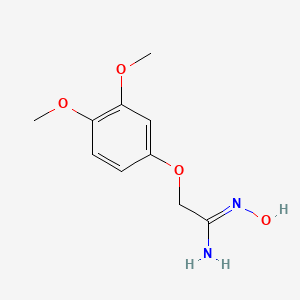
(Z)-2-(3,4-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3,4-Dimethoxyphenoxy)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a dimethoxyphenoxy group and a hydroxyacetimidamide moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,4-dimethoxyphenol with appropriate reagents to introduce the hydroxyacetimidamide group. One common method involves the use of oxime formation reactions, where the starting material is treated with hydroxylamine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenol: Shares the dimethoxyphenol moiety but lacks the hydroxyacetimidamide group.
3,4-Dimethoxyacetophenone: Contains a similar aromatic structure with methoxy groups but differs in the functional groups attached.
Uniqueness
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide is unique due to the presence of both the dimethoxyphenoxy and hydroxyacetimidamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChIキー |
RWMFUEMMWMITHD-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)OC/C(=N/O)/N)OC |
正規SMILES |
COC1=C(C=C(C=C1)OCC(=NO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
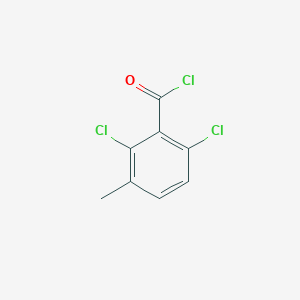
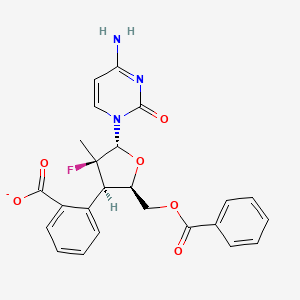
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
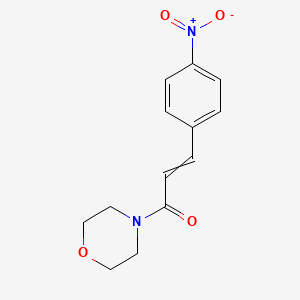
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
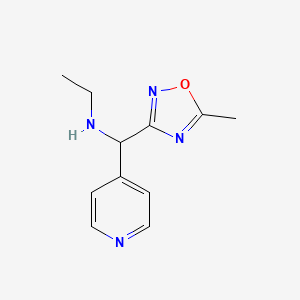
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
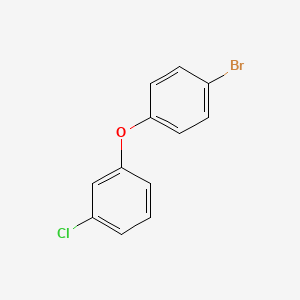
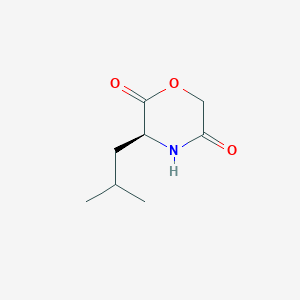
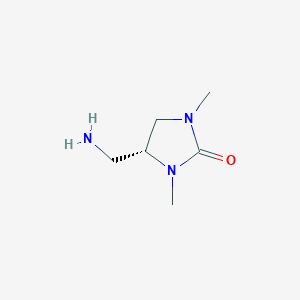
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)

